molecular formula C11H15F2N5 B11729480 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11729480
M. Wt: 255.27 g/mol
InChI Key: BFRZMMFDHKQDFU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is known for its biological and pharmacological activities. The presence of the difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to introduce the difluoromethyl group into the pyrazole ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its stability and pharmacokinetic properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-7-4-9(17(3)15-7)5-14-10-6-18(11(12)13)16-8(10)2/h4,6,11,14H,5H2,1-3H3

InChI Key

BFRZMMFDHKQDFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2C)C(F)F)C

Origin of Product

United States

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